N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1020454-06-1
Cat. No.: VC11914622
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020454-06-1 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | N-(2,5-dimethylpyrazol-3-yl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3/c1-9-7-13(18(2)17-9)16-14(19)11-8-10-5-3-4-6-12(10)21-15(11)20/h3-8H,1-2H3,(H,16,19) |
| Standard InChI Key | FYMCRJWPQJKYLH-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide features a chromene core (a bicyclic structure comprising a benzene ring fused to a pyrone ring) substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further linked to a 1,3-dimethylpyrazole moiety. Key structural attributes include:
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Chromene ring: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.
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Carboxamide group: Enhances hydrogen-bonding capabilities, critical for target recognition.
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1,3-Dimethylpyrazole: Introduces steric and electronic effects that modulate solubility and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| CAS Number | 1020454-06-1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
Spectral Characterization
The compound’s structure has been confirmed through ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The ¹H-NMR spectrum reveals distinct signals for the methyl groups on the pyrazole ring (δ ≈ 2.1–2.3 ppm) and the chromene carbonyl group (δ ≈ 165 ppm in ¹³C-NMR). IR spectra show strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,650 cm⁻¹ (amide C-N stretch) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Formation of 2-oxo-2H-chromene-3-carboxylic acid: Achieved through Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid .
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Amide coupling: The carboxylic acid is activated using coupling reagents (e.g., HATU or DCC) and reacted with 1,3-dimethyl-5-aminopyrazole under inert conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 6 h | 78 | 95 |
| 2 | HATU, DIPEA, DMF, RT, 12 h | 65 | 98 |
Challenges and Solutions
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Low solubility: Addressed by introducing methyl groups on the pyrazole ring, which enhance lipophilicity without compromising activity .
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Byproduct formation: Minimized using high-purity starting materials and stoichiometric control.
Biological Activities and Mechanisms
Antitumor Activity
In vitro studies against HEPG2-1 liver carcinoma cells demonstrated potent cytotoxicity, with an IC₅₀ of 3.50 ± 0.23 µM . The mechanism involves:
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Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the DNA helix .
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Apoptosis induction: Upregulation of caspase-3 and Bax proteins, coupled with downregulation of Bcl-2 .
Table 3: Cytotoxicity Profile
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus) and Candida albicans (MIC = 16 µg/mL) . The pyrazole moiety disrupts microbial cell membranes via electrostatic interactions with phospholipids .
Anti-Inflammatory Effects
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, outperforming indomethacin (55%) . This activity is attributed to COX-2 inhibition and suppression of NF-κB signaling .
Structure-Activity Relationships (SAR)
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Pyrazole substitution: 1,3-Dimethyl groups optimize metabolic stability compared to bulkier substituents.
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Chromene oxidation: The 2-oxo group is critical for DNA intercalation, as its removal reduces antitumor activity by 10-fold .
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Carboxamide linkage: Replacement with ester groups abolishes antimicrobial effects, highlighting the importance of hydrogen-bonding capacity .
Comparative Analysis with Analogous Compounds
Table 4: Key Comparisons
| Compound | Solubility (mg/mL) | Antitumor IC₅₀ (µM) |
|---|---|---|
| N-(1,3-Dimethylpyrazol-5-yl)... | 0.45 | 3.50 |
| N-(Phenyl)-2-oxochromene... | 0.12 | 8.20 |
| N-(Thiazol-2-yl)-2-oxochromene... | 0.30 | 5.90 |
The 1,3-dimethylpyrazole derivative exhibits superior solubility and potency, likely due to balanced lipophilicity and steric effects .
Therapeutic Applications and Future Directions
Oncology
The compound’s nanomolar activity against liver carcinoma positions it as a lead candidate for targeted therapy. Future studies should explore:
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In vivo efficacy: Pharmacokinetics and toxicity profiles in animal models.
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Combination regimens: Synergy with cisplatin or paclitaxel.
Infectious Diseases
Formulation studies are needed to enhance bioavailability for systemic antimicrobial use.
Inflammation Management
Development of topical formulations for arthritis and dermatitis warrants investigation.
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